molecular formula C26H26N4O4S B11353594 5-[benzyl(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[benzyl(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11353594
M. Wt: 490.6 g/mol
InChI Key: LRUKZEBBHDOCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the benzyl, furan-2-ylmethyl, and 2,5-dimethylphenyl groups. Key steps may include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functional Group Introduction: Benzyl and furan-2-ylmethyl groups can be introduced via nucleophilic substitution reactions.

    Final Coupling: The final coupling step involves the attachment of the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of nitro groups will yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups suggest it could interact with multiple biological targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm this.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s various functional groups allow it to form multiple interactions, which can modulate the activity of these targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-{BENZYL[(THIOPHEN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE
  • 5-{BENZYL[(PYRIDIN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-N-(2,5-DIMETHYLPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE lies in its combination of functional groups. The presence of the furan-2-ylmethyl group, in particular, distinguishes it from similar compounds and may impart unique reactivity and biological activity.

Properties

Molecular Formula

C26H26N4O4S

Molecular Weight

490.6 g/mol

IUPAC Name

5-[benzyl(furan-2-ylmethyl)amino]-N-(2,5-dimethylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C26H26N4O4S/c1-18-11-12-19(2)22(14-18)28-25(31)24-23(15-27-26(29-24)35(3,32)33)30(17-21-10-7-13-34-21)16-20-8-5-4-6-9-20/h4-15H,16-17H2,1-3H3,(H,28,31)

InChI Key

LRUKZEBBHDOCEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=NC(=NC=C2N(CC3=CC=CC=C3)CC4=CC=CO4)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.